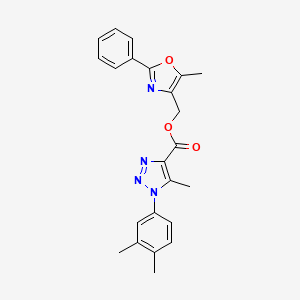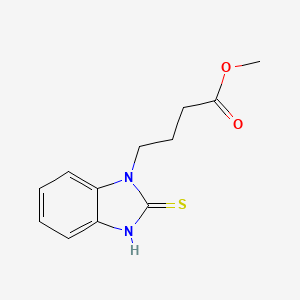
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways and are often implicated in the development of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the inhibition of various kinases. Specifically, this compound has been shown to bind to the ATP-binding site of kinases, thereby preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been shown to have various biochemical and physiological effects. Inhibition of kinases has been implicated in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is its potent inhibitory activity against various kinases. This makes it a useful tool for studying the role of these kinases in disease development and progression. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide include further investigation of its potential therapeutic applications. Specifically, this compound may be useful in the treatment of various cancers and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves several steps. The first step involves the reaction of 4-methylpiperazine with p-tolualdehyde to form the corresponding imine. This imine is then reacted with 2-naphthol to form the naphthoxy-substituted imine. The final step involves the reduction of the imine with sodium borohydride to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit various kinases, including BTK, FLT3, and ITK. Inhibition of these kinases has been implicated in the treatment of various diseases, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-20-7-9-22(10-8-20)25(29-15-13-28(2)14-16-29)18-27-26(30)19-31-24-12-11-21-5-3-4-6-23(21)17-24/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTFHPUYSZVFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

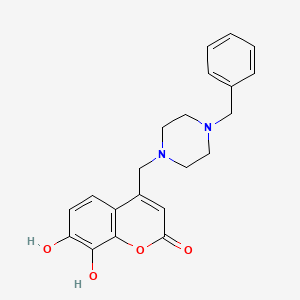
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
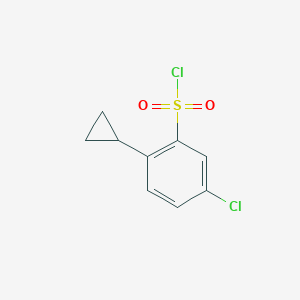
![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
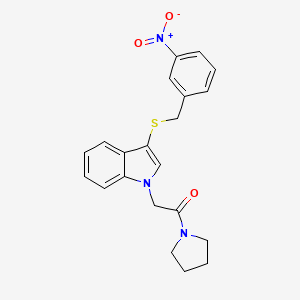
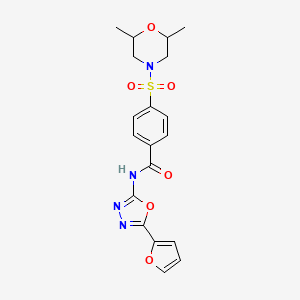
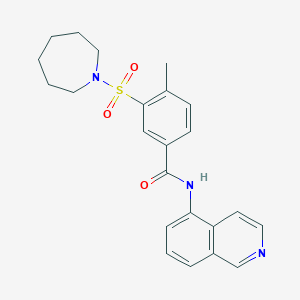


![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
